

An In-Depth Technical Guide to the Chemical Structure and Synthesis of J147

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a synthetic derivative of curcumin, developed as a potent, orally active neuroprotective and neurotrophic agent. It has garnered significant interest in the scientific community for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis pathway, and the key signaling mechanisms of **J147**. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Chemical Structure and Properties

J147, with the IUPAC name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide, is a small molecule with a molecular formula of $C_{18}H_{17}F_3N_2O_2$ and a molecular weight of 350.34 g/mol [1]. Its chemical structure is characterized by a trifluoroacetylated hydrazone linkage between a 2,4-dimethylphenyl group and a 3-methoxyphenyl group.

Table 1: Physicochemical Properties of J147



Property	Value	Reference	
IUPAC Name	N-(2,4-dimethylphenyl)-2,2,2- trifluoro-N'-[(E)-(3- methoxyphenyl)methylidene]ac etohydrazide	[1]	
CAS Number	1146963-51-0		
Molecular Formula	C18H17F3N2O2	[1]	
Molecular Weight	350.34 g/mol [2]		
Melting Point	70-72 °C	[3]	
Appearance	White solid	[3]	
LogP	5.61	[4]	
Hydrogen Bond Donor Count	0	[4]	
Hydrogen Bond Acceptor Count	6	[4]	
Rotatable Bond Count	4	[4]	
Purity (LCMS)	98%	[3]	

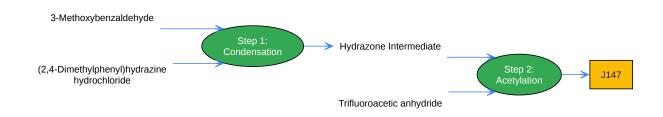
Table 2: Spectroscopic Data for **J147**

Data Type	Values	Reference
¹H NMR (CDCl₃, 500 MHz) δ (ppm)	2.10 (s, 3H), 2.42 (s, 3H), 3.82 (s, 3H), 6.98 (dd, J = 8.5, 2.0 Hz, 1H), 7.07 (d, J = 7.5 Hz, 1H), 7.14 (d, J = 8.0 Hz, 1H), 7.28 (m, 3H)	[3]
Mass Spectrometry (ESI)	m/z calculated for C ₁₈ H ₁₇ F ₃ N ₂ O ₂ [(M+H) ⁺]: 351.1314; found: 351.1366	[3]



Synthesis Pathway

The synthesis of **J147** is a two-step process that begins with the condensation of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride to form a hydrazone intermediate. This is followed by an acetylation reaction with trifluoroacetic anhydride.



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Figure 1: Overall synthesis pathway of J147.

Experimental Protocol for Synthesis

Step 1: Synthesis of the Hydrazone Intermediate

- A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is stirred in ethanol at room temperature for one hour.
- The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum to yield the hydrazone intermediate.
- Yield: 90%[3].

Step 2: Synthesis of **J147**

- The hydrazone intermediate is dissolved in dichloromethane (CH₂Cl₂) and cooled in an ice bath.
- Triethylamine is added, followed by the dropwise addition of trifluoroacetic anhydride.

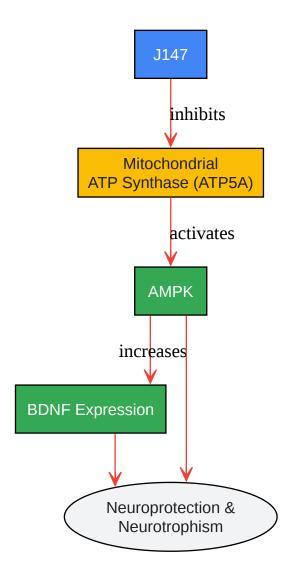


- The reaction mixture is stirred for 30 minutes.
- The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
- The combined organic layers are dried over sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.
- The resulting solid is recrystallized from ethanol to afford **J147** as a white solid.
- Yield: 81%[3].

Signaling Pathways and Mechanism of Action

J147 exerts its neuroprotective and neurotrophic effects through a multi-target mechanism, with its primary identified target being the mitochondrial F1F0-ATP synthase, specifically the α -subunit (ATP5A)[5].





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Figure 2: Simplified signaling pathway of J147.

Inhibition of ATP synthase by **J147** leads to a transient increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[6]. Activated AMPK then initiates a cascade of downstream signaling events that contribute to the neuroprotective effects of **J147**.

One of the significant downstream effects of AMPK activation is the increased expression of brain-derived neurotrophic factor (BDNF)[3][7]. BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Biological Activity and Experimental Data



J147 has demonstrated potent neuroprotective and neurotrophic activities in a variety of in vitro and in vivo models.

Table 3: In Vitro Efficacy of J147

Assay	Cell Type	EC50	Reference
Neuroprotection (Trophic factor withdrawal)	Embryonic cortical neurons	25 nM	[5]
Neuroprotection (Glutamate-induced toxicity)	HT22 cells	60-115 nM	[7]
Neurotrophic Activity (Cell survival)	Primary cortical neurons	25 nM	[7]

Experimental Protocol: Western Blot for AMPK Activation

This protocol provides a general framework for assessing the activation of AMPK in response to **J147** treatment in cell culture.

- Cell Culture and Treatment: Plate cells (e.g., HT22 or primary neurons) and grow to 70-80% confluency. Treat cells with desired concentrations of **J147** or vehicle control for the specified time.
- Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE.
 Transfer the proteins to a PVDF membrane.



- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[8].
- Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of activation.

Experimental Protocol: Western Blot for BDNF Expression

This protocol outlines a method for measuring changes in BDNF protein levels following **J147** treatment.

- Tissue/Cell Preparation: Homogenize brain tissue or lyse cultured cells in a suitable buffer, such as RIPA buffer with protease inhibitors. For tissue samples, an acid-extraction protocol may be employed to release bound BDNF[9][10].
- Protein Quantification: Measure the total protein concentration of the samples.
- Western Blotting: Follow the general Western blotting procedure as described for AMPK activation (steps 4-6), using a primary antibody specific for BDNF.
- Analysis: Quantify the BDNF protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in BDNF expression[11][12].

Conclusion

J147 is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its well-defined chemical structure, straightforward synthesis, and multi-target mechanism of action make it an attractive molecule for further investigation. This technical guide provides a foundational understanding of **J147** for researchers and drug development professionals, facilitating ongoing research and development efforts in the field of neurotherapeutics.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Synthesis of J147]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672712#j147-chemical-structure-and-synthesispathway]

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